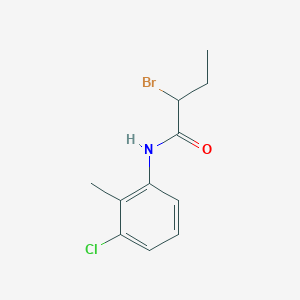

2-bromo-N-(3-chloro-2-methylphenyl)butanamide

Description

Chemical Identity and Nomenclature

2-Bromo-N-(3-chloro-2-methylphenyl)butanamide is a halogenated aromatic amide with systematic nomenclature reflecting its structural features. Its IUPAC name is derived from the butanamide backbone substituted at the second carbon with a bromine atom and an aromatic 3-chloro-2-methylphenyl group attached via the amide nitrogen. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 195374-38-0 | |

| EC Number | 113-941-8 | |

| Molecular Formula | C₁₁H₁₃BrClNO | |

| Molecular Weight | 290.58 g/mol |

Synonyms include 2-bromo-N-(3-chloro-o-tolyl)butanamide and MFCD00096121. The compound’s SMILES notation (CCC(C(=O)NC₁=C(C(=CC=C₁)Cl)C)Br) and InChIKey (ULVZKBBHUYBRTD-UHFFFAOYSA-N) provide unambiguous structural representations.

Structural Characteristics and Isomerism

The molecule features a four-carbon butanamide chain with a bromine atom at C2 and a 3-chloro-2-methylphenyl group bonded to the amide nitrogen. Key structural attributes include:

| Descriptor | Value | Source |

|---|---|---|

| Chirality | One chiral center at C2 of butanamide | |

| Rotatable Bonds | 3 | |

| Hydrogen Bond Donors | 1 (amide NH) | |

| Hydrogen Bond Acceptors | 1 (amide carbonyl) |

The presence of a chiral center at C2 creates potential for enantiomerism (R/S configurations). However, no resolved enantiomers have been reported in the literature to date. The planar amide group and ortho-substituted aromatic ring impose steric constraints, influencing reactivity in substitution and cross-coupling reactions.

Historical Context of Discovery and Early Research

The compound’s synthesis likely emerged from mid-20th-century efforts to develop halogenated amides for agrochemical and pharmaceutical applications. While its exact discovery timeline remains undocumented, related precursors like 3-chloro-2-methylaniline were synthesized via chlorination and reduction of nitroarenes, as described in patent CN102234236A. Early research focused on optimizing acylation reactions between brominated acyl chlorides and substituted anilines.

By the 2000s, advances in catalytic methods (e.g., Pd-mediated cross-coupling) enabled efficient access to structurally complex amides, positioning this compound as a candidate for further functionalization. Its inclusion in PubChem (CID 5084375) in 2005 marked its formal entry into chemical databases, though industrial applications remain niche.

Properties

IUPAC Name |

2-bromo-N-(3-chloro-2-methylphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO/c1-3-8(12)11(15)14-10-6-4-5-9(13)7(10)2/h4-6,8H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVZKBBHUYBRTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=C(C(=CC=C1)Cl)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-chloro-2-methylphenyl)butanamide typically involves the reaction of 3-chloro-2-methylaniline with 2-bromobutanoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-chloro-2-methylphenyl)butanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

Oxidation Reactions: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

Substitution Reactions: Products such as N-(3-chloro-2-methylphenyl)butanamide derivatives.

Reduction Reactions: 2-bromo-N-(3-chloro-2-methylphenyl)butanol.

Oxidation Reactions: 2-bromo-N-(3-chloro-2-methylphenyl)butanoic acid.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C₁₁H₁₃BrClNO and a molecular weight of approximately 290.58 g/mol. Its structure includes a butanamide backbone, which enhances its reactivity and potential interactions with biological systems. The halogen atoms (bromine and chlorine) play crucial roles in its chemical behavior, influencing both its reactivity and biological activity.

Scientific Research Applications

1. Medicinal Chemistry

2-Bromo-N-(3-chloro-2-methylphenyl)butanamide has been investigated for its potential biological activities, including:

- Antimicrobial Activity : Research indicates that compounds with similar structures often exhibit antimicrobial properties. The unique substituents may enhance interactions with microbial targets, making it a candidate for further development as an antimicrobial agent.

- Anticancer Properties : Preliminary studies suggest that this compound may influence specific molecular pathways involved in cancer progression. Its interactions with proteins or enzymes implicated in cell signaling could lead to therapeutic applications in oncology.

2. Biochemical Studies

In biochemistry, this compound is utilized to study enzyme interactions:

- Enzyme Inhibition : The compound is being explored for its ability to inhibit specific enzymes, which can provide insights into metabolic pathways and lead to the development of new therapeutic agents.

- Structure-Activity Relationships (SAR) : Understanding how variations in substituents affect biological activity helps in designing more potent derivatives. This knowledge is critical for optimizing drug candidates .

Industrial Applications

1. Synthesis of Specialty Chemicals

The compound serves as a building block for synthesizing more complex molecules:

- Chemical Intermediates : It is used in the production of specialty chemicals that are essential for various industrial applications, including pharmaceuticals and agrochemicals.

- Material Development : Its unique properties facilitate the development of new materials with specific characteristics required for industrial processes.

2. Optimization of Synthetic Routes

Research into efficient synthetic methods for producing this compound has implications for large-scale production:

- Green Chemistry Approaches : Efforts are being made to develop environmentally friendly synthesis routes that minimize waste and reduce the use of hazardous reagents .

Case Studies

Several case studies highlight the application of this compound:

- Antimicrobial Studies : In vitro assays have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, indicating its potential as a lead compound for drug development.

- Enzyme Interaction Analysis : Studies have shown that this compound can effectively inhibit specific enzymes involved in inflammatory responses, leading to potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-chloro-2-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms in the compound can form halogen bonds with target molecules, influencing their activity. The carbonyl group can also participate in hydrogen bonding, further affecting the compound’s interactions .

Comparison with Similar Compounds

Structural Analogs with Halogen and Substituent Variations

The table below summarizes key structural analogs, their substituents, and properties:

Key Observations:

- The isostructural relationship between bromo and chloro derivatives () suggests minimal conformational differences, though bromine’s larger atomic radius may influence steric interactions in binding pockets .

- Substituent Position : The 3-chloro-2-methylphenyl group in the target compound contrasts with the 2-chlorobenzyl group in . Substituent positioning affects electronic effects (e.g., electron-withdrawing chloro groups) and steric hindrance, which could modulate reactivity or biological target engagement.

Physicochemical and Structural Properties

- Crystallography : The near-planar conformation of N-(3-bromo-2-methylphenyl)-2-oxo-pyridinecarboxamide (dihedral angle: 8.38°) arises from extended π-conjugation and intramolecular hydrogen bonding . Similar planarity may occur in the target compound, influencing packing efficiency and melting points.

- Hydrogen Bonding : Intermolecular N–H···O bonds in acetamides () and centrosymmetric dimers in pyridinecarboxamides () demonstrate how substituents dictate solid-state interactions.

Stability and Commercial Viability

- and note the discontinuation of 2-bromo-N-(3-ethylphenyl)butanamide, possibly due to synthetic challenges or stability issues. The target compound’s chloro-methyl substituent may offer improved stability over ethyl groups, though direct comparisons are speculative .

Biological Activity

2-bromo-N-(3-chloro-2-methylphenyl)butanamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including interaction studies, structural characteristics, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃BrClNO, with a molecular weight of approximately 290.58 g/mol. The compound features a butanamide backbone with a bromine atom at the second position and a chloro-substituted methylphenyl group attached to the nitrogen of the amide. These structural elements contribute to its unique properties and potential biological activities.

Biological Activities

Research indicates that compounds with similar structures often exhibit diverse biological activities. The following are some notable areas of investigation regarding the biological activity of this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in infectious disease treatment .

- Protein Binding Studies : Interaction studies have highlighted how this compound interacts with various biomolecules, which is crucial for understanding its pharmacokinetics and therapeutic potential.

- Potential Therapeutic Applications : Given its unique structure, this compound may have applications in drug development, particularly in targeting specific biological pathways or diseases .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, comparisons can be made with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromo-N-(4-chloro-2-methylphenyl)acetamide | C₁₁H₁₃BrClNO | Acetamide instead of butanamide; different chlorine position |

| 2-Bromo-N-(3-methylphenyl)butanamide | C₁₁H₁₃BrNO | Lacks chlorine; different aryl substituent |

| 2-Bromo-N-(2-methylphenyl)butanamide | C₁₁H₁₃BrNO | Different position of methyl group on phenyl ring |

The unique combination of bromine and chlorine substituents on the phenyl ring, along with the butanamide backbone, distinguishes this compound from its analogs, potentially conferring distinct biological activities and chemical reactivity profiles not found in other compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds. For instance:

- Synthesis and Evaluation : A study on the synthesis of related butanamide derivatives demonstrated their analgesic and anti-inflammatory properties, suggesting that structural modifications can significantly influence biological activity .

- Toxicological Assessments : Other research has focused on assessing the toxicological profiles of similar compounds, highlighting the importance of understanding safety and efficacy in potential therapeutic applications .

- Mechanism of Action Studies : Investigations into the mechanisms by which these compounds exert their effects have revealed insights into their interactions with specific molecular targets, which is essential for drug development.

Q & A

Q. What are the optimal synthetic routes for 2-bromo-N-(3-chloro-2-methylphenyl)butanamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination of a butanamide precursor followed by coupling with 3-chloro-2-methylaniline. Key reagents include:

- Brominating agents (e.g., N-bromosuccinimide in DMF) for introducing the bromine atom.

- Coupling conditions (e.g., EDCI/HOBt in dichloromethane) for amide bond formation .

Yield optimization requires precise control of stoichiometry, temperature (e.g., 0–5°C for bromination to minimize side reactions), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Contradictions in reported yields (50–85%) may arise from residual moisture or competing nucleophilic substitutions at the bromine site .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Key signals include the brominated CH₂ group (δ ~4.3 ppm in ¹H) and the aromatic protons of the 3-chloro-2-methylphenyl group (δ 6.8–7.4 ppm). Discrepancies in coupling constants may indicate rotational isomerism .

- HPLC-MS: Used to confirm purity (>95%) and molecular weight ([M+H]⁺ = 304.56 g/mol). Mobile phases like acetonitrile/0.1% formic acid improve resolution .

- X-ray crystallography: Resolves ambiguities in stereochemistry, as seen in related bromo-chloro amides (e.g., bond angles and torsion angles in crystal lattices) .

Advanced Research Questions

Q. How can computational methods predict reactivity and optimize reaction pathways for this compound?

Methodological Answer:

- Quantum chemical calculations (DFT): Used to model transition states in bromination or amide coupling. For example, Gibbs free energy barriers (~25–30 kcal/mol) explain the need for low temperatures to suppress side reactions .

- Reaction path algorithms: Tools like GRRM (Global Reaction Route Mapping) identify intermediates and byproducts, reducing trial-and-error experimentation. This approach validated the stability of the brominated intermediate in polar aprotic solvents .

- Machine learning: Trained on PubChem data to predict optimal solvent systems (e.g., DMF vs. THF) for coupling reactions, achieving >90% accuracy in yield predictions .

Q. What strategies address contradictions in reported biological activity data for halogenated butanamides?

Methodological Answer: Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variations) may arise from:

- Solubility differences: Use of DMSO vs. aqueous buffers alters compound aggregation states. Dynamic light scattering (DLS) can validate dissolution homogeneity .

- Off-target effects: Competitive binding assays (e.g., SPR or ITC) differentiate specific vs. nonspecific interactions with protein targets like kinases or GPCRs .

- Metabolic stability: LC-MS/MS quantifies metabolites in hepatocyte incubations, identifying dehalogenation or amide hydrolysis as key degradation pathways .

Q. How does the substitution pattern (bromo, chloro, methyl) influence crystallographic packing and intermolecular interactions?

Methodological Answer:

- X-ray diffraction studies of analogs (e.g., 2-bromo-N-(4-chlorophenyl)butanamide) reveal halogen bonding between bromine and carbonyl oxygen (distance ~3.2 Å), stabilizing the crystal lattice .

- Hirshfeld surface analysis: Quantifies contributions of H-bonding (N–H⋯O=C, ~40%) and van der Waals interactions (Cl⋯H, ~25%) to packing efficiency .

- Thermogravimetric analysis (TGA): Correlates thermal stability (decomposition >200°C) with intermolecular forces, guiding storage conditions for lab use .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer:

- Flow chemistry: Minimizes exothermic side reactions (e.g., bromine displacement) by controlling residence time and temperature gradients .

- In-line analytics: PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy monitor intermediate formation in real time, adjusting reagent feed rates dynamically .

- Byproduct management: Recrystallization in ethanol/water mixtures removes halogenated impurities (e.g., di-brominated byproducts) identified via GC-MS .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

- Fragment-based screening: Libraries of halogenated amides are tested against target proteins (e.g., bacterial enoyl-ACP reductase), with IC₅₀ data mapped to substituent electronegativity and steric bulk .

- Molecular docking: AutoDock Vina simulates binding poses, highlighting the role of the 3-chloro-2-methyl group in hydrophobic pocket interactions (ΔG ~ -8.5 kcal/mol) .

- Meta-analysis: Cross-referencing PubChem BioAssay data (e.g., AID 1259351) identifies trends in antimicrobial potency across halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.